molecular formula C10H11BrN2O3 B2567377 2-bromo-N-(4-nitrophenyl)butanamide CAS No. 401640-94-6

2-bromo-N-(4-nitrophenyl)butanamide

Cat. No.: B2567377
CAS No.: 401640-94-6
M. Wt: 287.113
InChI Key: ZEDNZSRZTUPWGL-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-nitrophenyl)butanamide is an organobromine amide derivative characterized by a butanamide backbone substituted with a bromine atom at the second carbon and a 4-nitrophenyl group attached via the amide nitrogen. This compound is synthesized through multi-step organic reactions, such as nucleophilic substitution and coupling reactions, as evidenced by its role as an intermediate in the preparation of macrocyclic ligands (e.g., in Scheme 1B of ) . The nitro and bromo substituents confer distinct electronic and steric properties, making it a candidate for studies in crystallography, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-bromo-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-3-5-8(6-4-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDNZSRZTUPWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-nitrophenyl)butanamide typically involves the bromination of N-(4-nitrophenyl)butanamide. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions. The process generally requires a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-nitrophenyl)butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The primary product is 2-amino-N-(4-nitrophenyl)butanamide.

    Oxidation Reactions: Oxidized products with different functional groups.

Scientific Research Applications

2-Bromo-N-(4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-bromo-N-(4-nitrophenyl)butanamide with three structurally related amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₁BrN₂O₃ 295.11 Bromo (C2), nitro (para-phenyl) Intermediate in macrocycle synthesis
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide C₁₀H₁₁BrN₂O₃ 295.11 Bromo, methyl (C2), nitro (para-phenyl) Branched chain; crystallographically characterized
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide C₁₇H₁₈BrNO 332.23 Phenyl (butanamide), bromo, methyl (aryl) Lipophilic; potential for π-π stacking
2-(Allyl(4-nitrophenyl)amino)-N-(2-bromobenzyl)butanamide C₂₀H₂₁BrN₃O₃ 447.31 Allylamino, bromobenzyl Complex synthesis; chromatographic purification

Key Observations :

  • Isosteric vs. Branched Chains : The linear butanamide chain in the target compound contrasts with the branched propanamide in ’s analogue. Despite identical molecular formulas (C₁₀H₁₁BrN₂O₃), branching alters steric hindrance and reactivity .
  • Aromatic Substitution : The nitro group at the para position (target compound) enhances electron-withdrawing effects compared to ortho-substituted analogues (e.g., in ), influencing hydrogen-bonding and solubility .

Biological Activity

Overview

2-Bromo-N-(4-nitrophenyl)butanamide, an organic compound with the molecular formula C10H11BrN2O3, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a bromine atom and a nitrophenyl group attached to a butanamide backbone, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula: C10H11BrN2O3
  • Molecular Weight: 273.11 g/mol
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrophenyl group enhances its binding affinity and reactivity, potentially influencing cellular pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain under investigation.
  • Anticancer Activity: The compound is being explored for its potential to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Similar compounds have demonstrated the ability to suppress inflammatory cytokines such as IL-1β and IL-6, indicating that this compound may also have anti-inflammatory properties .

Case Studies

  • In Vitro Studies:
    • A study evaluated the effect of derivatives similar to this compound on LPS-induced inflammation in human liver cells. Results indicated significant inhibition of IL-1β and IL-6 mRNA expression, suggesting potential therapeutic applications in inflammatory diseases .
    • Another investigation focused on the compound's ability to modulate the STAT3/NF-κB signaling pathways, critical in inflammatory responses. Compounds exhibiting structural similarities showed reduced phosphorylation of key proteins involved in these pathways .
  • In Vivo Studies:
    • Animal models treated with related compounds exhibited decreased levels of plasma alanine transferase (ALT) and aspartate transaminase (AST), markers of liver inflammation, after administration of anti-inflammatory agents derived from similar chemical structures .

Comparative Analysis

CompoundStructureBiological ActivityKey Findings
This compoundStructureAntimicrobial, Anticancer, Anti-inflammatoryModulates inflammatory cytokines; potential anticancer properties
Related Compound AN-(4-nitrophenyl)-butanamideAnti-inflammatoryInhibits IL-1β and IL-6 expression
Related Compound BN-(4-methoxy-2-nitrophenyl)-butanamideAnticancerInhibits tumor growth in vitro

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